Tert-butyl 3-amino-2,4-dichlorobenzoate
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Overview
Description
Tert-butyl 3-amino-2,4-dichlorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, and two chlorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,4-dichlorobenzoate typically involves the esterification of 3-amino-2,4-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
3-amino-2,4-dichlorobenzoic acid+tert-butyl alcoholacid catalysttert-butyl 3-amino-2,4-dichlorobenzoate+water
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in tert-butyl 3-amino-2,4-dichlorobenzoate can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products:
- Substituted benzoates
- Nitro or nitroso derivatives
- Amine derivatives
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-2,4-dichlorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,4-dichlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- Tert-butyl 3-amino-4-chlorobenzoate
- Tert-butyl 3-amino-2,5-dichlorobenzoate
- Tert-butyl 3-amino-2,4-dibromobenzoate
Uniqueness: Tert-butyl 3-amino-2,4-dichlorobenzoate is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-amino-2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)6-4-5-7(12)9(14)8(6)13/h4-5H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVTUOQGBXISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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